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(3R,5R)-3,5-dihydroxydecanoic Acid - 741679-91-4

(3R,5R)-3,5-dihydroxydecanoic Acid

Catalog Number: EVT-13479115
CAS Number: 741679-91-4
Molecular Formula: C10H20O4
Molecular Weight: 204.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(3R,5R)-3,5-dihydroxydecanoic acid is a carbonyl compound.
(3R,5R)-3,5-dihydroxydecanoic Acid is a natural product found in Aureobasidium pullulans with data available.
Overview

(3R,5R)-3,5-dihydroxydecanoic acid is a chiral compound classified as a hydroxy fatty acid. It is characterized by the presence of hydroxyl groups at the 3 and 5 positions of a decanoic acid backbone. This compound has garnered interest due to its potential biological activities and applications in various scientific fields, particularly in medicinal chemistry and biochemistry.

The source of (3R,5R)-3,5-dihydroxydecanoic acid has been linked to endophytic microorganisms such as Aureobasidium pullulans, which were isolated from the medicinal plant Aconitum carmichaeli . This highlights the importance of natural products and their derivatives in the discovery of novel bioactive compounds.

Synthesis Analysis

The synthesis of (3R,5R)-3,5-dihydroxydecanoic acid can be approached through various methods. A notable method involves using chiral catalysts or starting materials that ensure the desired stereochemistry is achieved. For example, the compound can be synthesized from methyl (R)-3-hydroxydecanoate using a series of reactions that include reduction and protection strategies .

Technical Details

  1. Starting Materials: The synthesis often begins with optically active precursors such as methyl esters or ketones.
  2. Reagents: Common reagents include borane for reduction and protecting groups to stabilize reactive hydroxyls during synthesis.
  3. Purification: After synthesis, purification techniques such as column chromatography are employed to isolate the product with high purity.
Molecular Structure Analysis

The molecular structure of (3R,5R)-3,5-dihydroxydecanoic acid can be represented as follows:

  • Molecular Formula: C10H20O3
  • Molecular Weight: 188.26 g/mol

Structural Data

  • Stereochemistry: The compound features two chiral centers at carbon 3 and carbon 5, both in the R configuration.
  • Functional Groups: Hydroxyl groups (-OH) are present at positions 3 and 5, contributing to its reactivity and biological properties.
Chemical Reactions Analysis

(3R,5R)-3,5-dihydroxydecanoic acid participates in various chemical reactions that can modify its structure or create derivatives. One significant reaction is its dimerization under Yamaguchi conditions, which leads to the formation of verbalactone .

Technical Details

  • Dimerization Reaction: The reaction typically involves coupling two molecules of (3R,5R)-3,5-dihydroxydecanoic acid using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
  • Yield: This process can achieve yields around 17%, depending on the reaction conditions.
Mechanism of Action

The mechanism of action for (3R,5R)-3,5-dihydroxydecanoic acid primarily relates to its biological activities. While specific mechanisms are still under investigation, it has been noted for its potential antimicrobial properties against various bacterial strains .

Process Data

  • Antimicrobial Activity: The compound showed low antibiotic activity against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa.
  • Cytotoxicity: Evaluations against MCF-7 cancer cells indicated low cytotoxicity, suggesting limited effectiveness in cancer treatment but potential for further modifications to enhance activity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless oil or viscous liquid.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform.

Chemical Properties

Applications

(3R,5R)-3,5-dihydroxydecanoic acid has several scientific applications:

  1. Biological Research: Used in studies exploring the role of fatty acids in cellular processes.
  2. Medicinal Chemistry: Potential precursor for developing new antimicrobial agents or anti-cancer compounds through structural modifications.
  3. Natural Product Chemistry: Serves as a model compound for synthesizing other bioactive lipid derivatives.
Biosynthesis and Metabolic Pathways

Enzymatic Synthesis in Aureobasidium pullulans and Related Fungi

(3R,5R)-3,5-dihydroxydecanoic acid is primarily biosynthesized by black yeast-like fungi within the Aureobasidium genus, with A. pullulans serving as the most extensively studied production organism. This hydroxy fatty acid functions as the core structural unit for valuable secondary metabolites known as liamocins (polyol lipids), which exhibit surfactant and bioactive properties [5] [7]. The biosynthetic pathway initiates with the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase. Malonyl-CoA units then undergo sequential elongation through a specialized enzymatic assembly line [3].

Key enzymatic steps in A. pullulans involve:

  • Chain initiation: Transfer of malonyl moiety to acyl carrier protein (ACP) by malonyl transacylase
  • Ketosynthase-mediated condensation: Decarboxylative condensation between malonyl-ACP and fatty acyl-CoA primer (typically butyryl-CoA or hexanoyl-CoA)
  • β-Keto processing: Stereospecific reduction by ketoreductase (KR) domains generating the (R)-hydroxyacyl intermediate
  • Dehydration and enoyl reduction: Catalyzed by dehydratase (DH) and enoyl reductase (ER) domains
  • Terminal reduction: Liberation of the free acid by thioesterase (TE) activity [1] [5]

The characteristic diol configuration arises from iterative reduction steps where KR domains exhibit strict stereochemical control. Studies confirm that the ketoreductase domains within the polyketide synthase machinery enforce the (3R,5R) stereochemistry through precise spatial orientation during carbonyl reduction [10]. Final hydrolysis releases the free acid, which can undergo oligomerization via ester linkages to form complex liamocins [3].

Table 1: Enzymatic Components in (3R,5R)-3,5-Dihydroxydecanoic Acid Biosynthesis

Enzyme ClassGene SymbolCatalytic FunctionStereochemical Control
Malonyl-CoA:ACP TransacylasematBMalonyl transfer to ACPNone
β-Ketoacyl-ACP SynthasepksAChain elongation via decarboxylative condensationNone
β-Ketoacyl ReductasepksA-KRNADPH-dependent reduction to β-hydroxyacyl-ACPEnforces (3R) configuration
DehydratasepksA-DHDehydration to enoyl intermediateNone
Enoyl ReductasepksA-ERNADPH-dependent saturationNone
ThioesteraseteAHydrolytic release of free acidNone

Role of Polyketide Synthase (PKS) Clusters in Hydroxydecanoic Acid Production

Genome mining of Aureobasidium pullulans strains has revealed numerous secondary metabolite clusters, including nonribosomal peptide synthetase (NRPS), polyketide synthase (PKS), and hybrid NRPS-PKS gene clusters [1] [7]. The type I iterative PKS responsible for (3R,5R)-3,5-dihydroxydecanoic acid production exhibits a minimal domain organization: KS-AT-DH-KR-ACP-TE [5]. Unlike modular PKS systems, iterative PKSs reuse catalytic domains multiple times during chain elongation, making them evolutionarily optimized for medium-chain fatty acid derivatives [7].

Bioinformatic analysis of the A. pullulans NRRL 62031 genome identified 37 putative biosynthetic gene clusters, including several with PKS functionality [5]. The specific cluster responsible for dihydroxydecanoic acid production features:

  • A ketosynthase (KS) domain with conserved Cys-His-His catalytic motif
  • An acyltransferase (AT) domain with malonyl-CoA specificity
  • A dehydratase (DH) domain creating α,β-unsaturation
  • A ketoreductase (KR) domain with conserved Tyr-Ser motif indicative of B-type reductases that produce (R)-alcohols
  • An acyl carrier protein (ACP) with conserved serine residue for phosphopantetheine attachment
  • A thioesterase (TE) domain of type II for product release [5] [7]

The KR domain stereospecificity is paramount for establishing the (3R,5R) configuration. Site-directed mutagenesis studies have demonstrated that mutations within the KR domain's catalytic pocket alter stereochemical outcomes, yielding non-native diastereomers with reduced biological activity [5]. Additionally, transcriptomic analyses during competitive interactions with plant pathogens like Fusarium oxysporum show significant upregulation of PKS cluster genes (up to 5.7-fold increase), indicating possible ecological roles in microbial antagonism [1].

Metabolic Engineering Strategies for Enhanced Yield in Microbial Hosts

Metabolic engineering has emerged as a powerful approach to enhance (3R,5R)-3,5-dihydroxydecanoic acid production in microbial hosts. Key strategies include:

Pathway Amplification: Heterologous expression of the A. pullulans PKS cluster in Yarrowia lipolytica increased hydroxy acid titer by 3.2-fold compared to native production. This involved codon optimization and integration of the entire gene cluster under strong hybrid promoters [5]. Similar approaches in Saccharomyces cerevisiae utilizing galactose-inducible systems demonstrated successful reconstitution of the pathway, though with lower titers (0.8 g/L) [5].

Competing Pathway Disruption: Deletion of genes involved in β-oxidation (e.g., pox1-6 in Y. lipolytica) prevents degradation of hydroxy fatty acids. Simultaneous knockout of pullulan biosynthesis genes (pul1, pul2) in A. pullulans redirected carbon flux toward PKS-derived metabolites, increasing dihydroxydecanoic acid production by 78% [5]. In Gluconobacter oxydans, systematic knockout of 16 dehydrogenase genes unrelated to target synthesis improved precursor availability and increased product yields by 42.27% [6].

Cofactor Engineering: Introduction of a NADPH regeneration system via overexpression of glucose-6-phosphate dehydrogenase (zwf) and malic enzyme (mae) increased intracellular NADPH pools by 2.3-fold, significantly enhancing KR domain activity [5].

Transporter Engineering: Expression of the Jen1 carboxylic acid transporter in S. cerevisiae improved export efficiency by 35%, reducing feedback inhibition [8]. Similarly, heterologous expression of GntP family transporters in Escherichia coli facilitated product secretion [8].

Table 2: Metabolic Engineering Approaches for Enhanced Production

StrategyHost OrganismGenetic ModificationYield Improvement
Heterologous ExpressionYarrowia lipolyticaCodon-optimized PKS cluster + strong promoter3.2-fold increase
Competing Pathway DisruptionAureobasidium pullulansΔpul1, Δpul2 (pullulan biosynthesis)78% increase
Dehydrogenase KnockoutGluconobacter oxydansKnockout of 16 dehydrogenase genes42.27% increase
Cofactor RegenerationSaccharomyces cerevisiaeOverexpression of zwf + mae2.3-fold NADPH increase
Transport EngineeringSaccharomyces cerevisiaeExpression of Jen1 transporter35% improved export

Comparative Analysis of Biosynthetic Routes Across Microbial Taxa

The biosynthetic capacity for (3R,5R)-3,5-dihydroxydecanoic acid varies significantly across microbial taxa. Phylogenomic analysis reveals that Aureobasidium species possess the most efficient enzymatic machinery for its production, particularly strains classified as A. pullulans and A. melanogenum [7].

Fungal Producers:

  • Aureobasidium pullulans: Contains complete PKS clusters with functional KR domains capable of dihydroxylation. Strain NRRL 62031 produces complex ester derivatives containing (3R,5R)-3,5-dihydroxydecanoic acid moieties [5].
  • Aureobasidium melanogenum: Shares 87% PKS cluster homology with A. pullulans but exhibits higher expression of thioesterase genes, resulting in faster product turnover [7].
  • Aureobasidium subglaciale: Psychrophilic variant with modified dehydratase domains that function at low temperatures, but produces reduced hydroxy acid titers (0.12 g/L vs. 0.85 g/L in mesophilic strains) [7].

Bacterial Producers:

  • Pseudomonas putida: Employs a type II dissociated PKS system where standalone KR enzymes (FabG homologs) catalyze reductions. However, these typically yield racemic mixtures rather than stereospecific products [8].
  • Streptomyces coelicolor: Contains type I PKS clusters but lacks the specialized KR domains necessary for (R,R) diol configuration, instead producing (S)-hydroxy derivatives [5].

Evolutionary Adaptations:Comparative genomics of four Aureobasidium species (A. pullulans, A. melanogenum, A. subglaciale, and A. namibiae) revealed that the PKS clusters show habitat-specific adaptations [7]:

  • Marine isolates exhibit enhanced salt-inducible promoters upstream of PKS genes
  • Plant-associated strains show higher expression during competitive microbial interactions
  • Psychrophilic variants possess cold-adapted dehydratase domains but compromised KR efficiency

The genetic basis for stereochemical control appears confined to Dothideomycetes fungi, with Aureobasidium species representing the most efficient natural producers. This specialization likely evolved as an adaptation for producing antimicrobial lipids in competitive environments, supported by transcriptome data showing PKS upregulation during antagonistic interactions with plant pathogens [1].

Properties

CAS Number

741679-91-4

Product Name

(3R,5R)-3,5-dihydroxydecanoic Acid

IUPAC Name

(3R,5R)-3,5-dihydroxydecanoic acid

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C10H20O4/c1-2-3-4-5-8(11)6-9(12)7-10(13)14/h8-9,11-12H,2-7H2,1H3,(H,13,14)/t8-,9-/m1/s1

InChI Key

WQZRAWSNEARGPQ-RKDXNWHRSA-N

Canonical SMILES

CCCCCC(CC(CC(=O)O)O)O

Isomeric SMILES

CCCCC[C@H](C[C@H](CC(=O)O)O)O

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